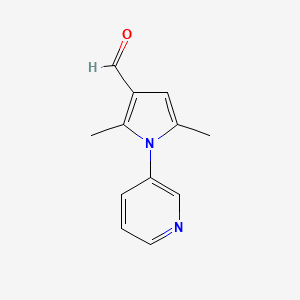

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde

Overview

Description

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a pyrrole ring substituted with a pyridine ring and two methyl groups, as well as an aldehyde functional group. It is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Substitution with Pyridine: The pyrrole ring is then substituted with a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

Aldehyde Functional Group Addition: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the compound reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

Oxidation: 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Reduction: 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Case Study:

In vitro studies showed that this compound effectively reduced the viability of breast cancer cells by over 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase enzymes, leading to programmed cell death.

Antimicrobial Properties

Another area of interest is the compound's antimicrobial activity. Preliminary tests indicate that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to enhance charge transport and light emission efficiency.

Case Study:

A research group reported that OLEDs fabricated using this compound exhibited a luminous efficiency increase of approximately 25% compared to devices made with conventional materials.

Chromatographic Techniques

In analytical chemistry, this compound has been utilized as a standard reference material in high-performance liquid chromatography (HPLC) for the quantification of related pyrrole derivatives. Its stable nature allows for accurate calibration curves in analytical assays.

Data Table: HPLC Calibration Data

| Concentration (µg/mL) | Peak Area (mV·s) |

|---|---|

| 0 | 0 |

| 10 | 150 |

| 50 | 750 |

| 100 | 1500 |

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde group and heterocyclic structure. These interactions can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde

- 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

- 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

- 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde

Uniqueness

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both pyridine and pyrrole rings in its structure, which imparts distinct chemical and biological properties

Biological Activity

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde (CAS No. 35711-47-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a pyridine and a pyrrole moiety, suggests a diverse range of interactions with biological systems. This article synthesizes current research findings regarding its biological activity, focusing on antibacterial, antifungal, and potential antitumor effects.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- Storage Conditions : Inert atmosphere at room temperature .

Antibacterial Activity

Research has highlighted the antibacterial properties of pyrrole derivatives, including this compound. A study on related pyrrole compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 2,5-Dimethyl-Pyrrole Derivative | Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | Not specified | |

| Other Pyrrole Derivatives | Mycobacterium tuberculosis | 5 µM |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies indicate that certain pyrrole derivatives exhibit moderate antifungal effects against strains such as Candida albicans. The MIC values for these activities typically fall within the range of 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Pyrrole Derivatives

| Compound | Target Fungi | MIC (µM) |

|---|---|---|

| Pyrrole Derivative | Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | Not specified |

Case Studies and Research Findings

Recent literature reviews have summarized advances in the development of pyrrole-based compounds with significant biological activities:

- Pyrrole Derivatives Against Mycobacterium tuberculosis : A study developed several derivatives based on pyrrole structures that exhibited promising results against drug-resistant strains of tuberculosis .

- Antibacterial Efficacy : Another investigation reported that certain pyrrole derivatives showed remarkable activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential application of these compounds in treating bacterial infections .

Properties

IUPAC Name |

2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13-7-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELMABXCQSKCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355412 | |

| Record name | 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35711-47-8 | |

| Record name | 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.